(3S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a 3,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the 3,4-Dimethylphenyl Group: The 3,4-dimethylphenyl group can be introduced via a nucleophilic substitution reaction using a suitable aryl halide and a nucleophile.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aryl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(3S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid
- (3S,4R)-1-(tert-Butoxycarbonyl)-4-(2,3-dimethylphenyl)pyrrolidine-3-carboxylic acid
- (3S,4R)-1-(tert-Butoxycarbonyl)-4-(3,5-dimethylphenyl)pyrrolidine-3-carboxylic acid
Uniqueness
(3S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid is unique due to the specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the tert-butoxycarbonyl group also provides stability and protection during synthetic transformations.
Properties
Molecular Formula |
C18H25NO4 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(3S,4R)-4-(3,4-dimethylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H25NO4/c1-11-6-7-13(8-12(11)2)14-9-19(10-15(14)16(20)21)17(22)23-18(3,4)5/h6-8,14-15H,9-10H2,1-5H3,(H,20,21)/t14-,15+/m0/s1 |
InChI Key |
DMCRUTZKEGHDTN-LSDHHAIUSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H]2CN(C[C@H]2C(=O)O)C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.